Potassium trifluoro(3-(trifluoromethoxy)phenyl)borate
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Overview
Description
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is an organoboron compound with the molecular formula C7H4BF6KO. It is a white solid that is soluble in common organic solvents. This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide can be synthesized through the reaction of 3-(trifluoromethoxy)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions and results in the formation of the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its phenyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[4-(trifluoromethoxy)phenyl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium trifluoromethanesulfonate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is unique due to its trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H4BF6KO |
---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(trifluoromethoxy)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-2-5(4-6)8(12,13)14;/h1-4H;/q-1;+1 |
InChI Key |
JQMPLSYVYYRZRX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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